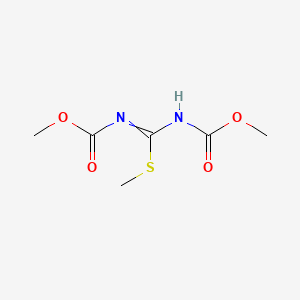
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Overview
Description
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is an organic compound with the molecular formula C6H10N2O4S and a molecular weight of 206.22 g/mol . This compound is known for its unique chemical structure, which includes a methylthio group and a methoxycarbonyl group. It is used extensively in various scientific experiments due to its distinctive properties.
Biochemical Analysis
Biochemical Properties
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic pathways and energy production .
Molecular Mechanism
At the molecular level, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular processes, such as prolonged inhibition of enzyme activity and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage and metabolic disturbances .
Metabolic Pathways
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
Within cells and tissues, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s accumulation and activity in target tissues .
Subcellular Localization
The subcellular localization of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea typically involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This intermediate is then further reacted with appropriate reagents to introduce the methoxycarbonyl and methylthio groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the methoxycarbonyl and methylthio groups plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, lacking the methoxycarbonyl and methylthio groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and reactivity.
Uniqueness
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is unique due to the presence of both methoxycarbonyl and methylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34840-23-8 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |
InChI Key |
KHBXLYPOXVQKJG-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=NC(=O)OC)SC |
Isomeric SMILES |
COC(=O)N/C(=N/C(=O)OC)/SC |
Canonical SMILES |
COC(=O)NC(=NC(=O)OC)SC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


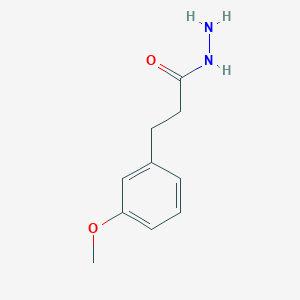
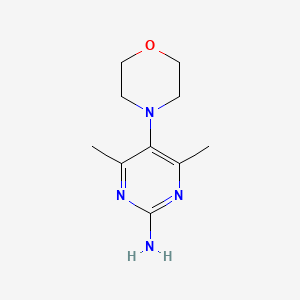

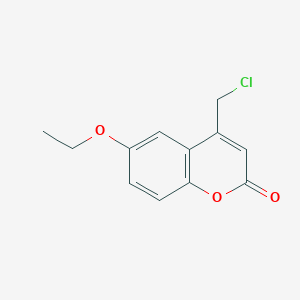
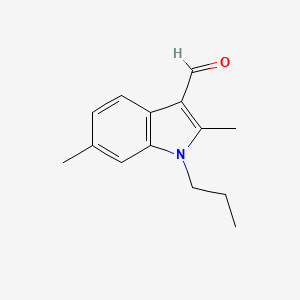
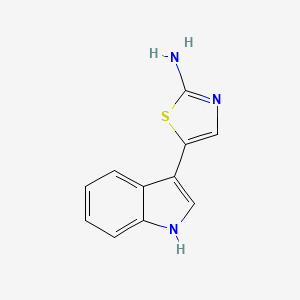

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
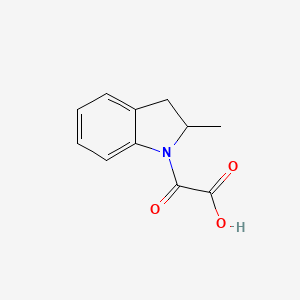

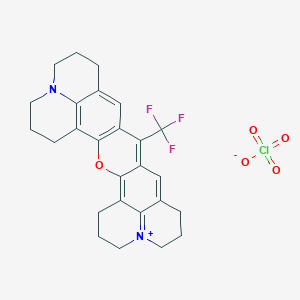
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

